![molecular formula C13H17F2NO2 B12839774 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid CAS No. 4093-12-3](/img/structure/B12839774.png)
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid is an organic compound with the molecular formula C13H17F2NO2 It is characterized by the presence of a phenyl ring substituted with a bis(2-fluoroethyl)amino group and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate 4-[bis(2-fluoroethyl)amino]benzene.
Alkylation: The intermediate is then subjected to alkylation with a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The phenyl ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid involves its interaction with molecular targets in biological systems. The bis(2-fluoroethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid: This compound is similar in structure but contains chloroethyl groups instead of fluoroethyl groups.
3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid: Another similar compound with chloroethyl groups.
Uniqueness
The presence of fluoroethyl groups in 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its chloroethyl analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
4093-12-3 |
|---|---|
Fórmula molecular |
C13H17F2NO2 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17F2NO2/c14-7-9-16(10-8-15)12-4-1-11(2-5-12)3-6-13(17)18/h1-2,4-5H,3,6-10H2,(H,17,18) |
Clave InChI |
VUFNDRFVBDIXGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)O)N(CCF)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)
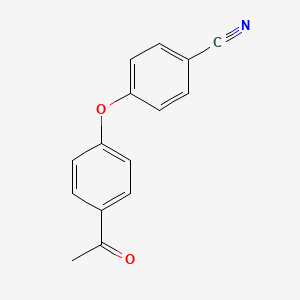
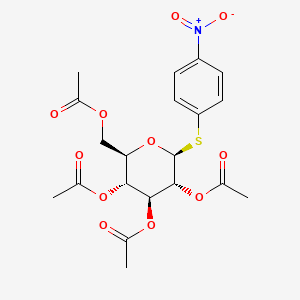
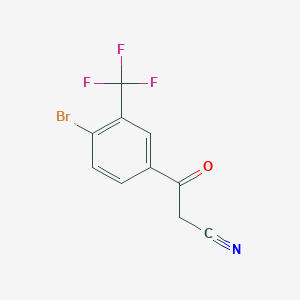
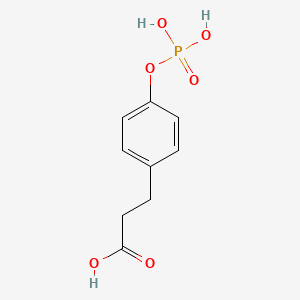
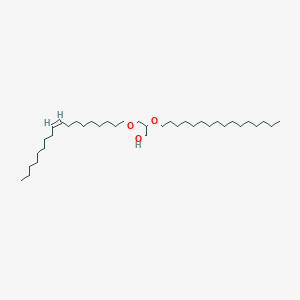
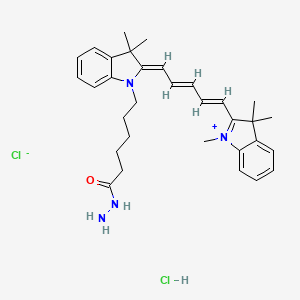
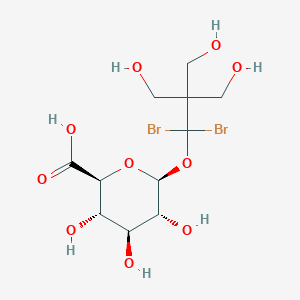
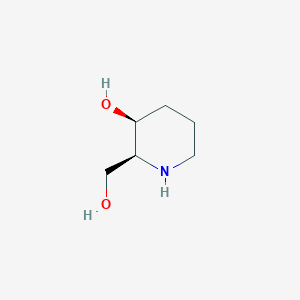
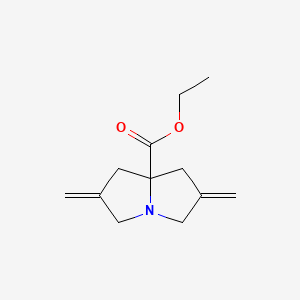
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)
